molecular formula C7H9NO2 B8484247 1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile

1-(methoxymethyl)-3-oxocyclobutane-1-carbonitrile

Cat. No. B8484247
M. Wt: 139.15 g/mol
InChI Key: RZRVMUOPWGCXJL-UHFFFAOYSA-N
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Patent
US08158616B2

Procedure details

A mixture of water (2 mL, 0.1 mol) and 1,4-dioxane (7 mL, 0.08 mol), 1-(methoxymethyl)-3-methylenecyclobutanecarbonitrile (0.294 g, 0.00214 mol), and 0.2 M of osmium tetraoxide in water (0.04 mL) was stirred for 5 min, during which time the mixture became brown. While the temperature was maintained at room temperature, sodium periodate (0.963 g, 0.00450 mol) was added in portions over a period of 30 min. The mixture was stirred overnight. The mixture was extracted with EtOAc and the combined organic layers were dried over MgSO4. After removal of the solvents, the crude product was used directly in next step (298 mg, 99.92%). 1H NMR (400 MHz, CDCl3): 3.70 (2H, s), 3.68 (3H, s), 3.58 (2H, m), 3.38 (2H, m) ppm.
Quantity
0.963 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0.294 g
Type
reactant
Reaction Step Two
Name
Quantity
0.04 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1CCOCC1.[CH3:7][O:8][CH2:9][C:10]1([C:15]#[N:16])[CH2:13][C:12](=C)[CH2:11]1.I([O-])(=O)(=O)=O.[Na+]>O.[Os](=O)(=O)(=O)=O>[CH3:7][O:8][CH2:9][C:10]1([C:15]#[N:16])[CH2:13][C:12](=[O:1])[CH2:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.963 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.294 g
Type
reactant
Smiles
COCC1(CC(C1)=C)C#N
Name
Quantity
0.04 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 5 min, during which time the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvents

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
COCC1(CC(C1)=O)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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